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molecular formula C10H16O B1585486 2-Pentyl-2-cyclopenten-1-one CAS No. 25564-22-1

2-Pentyl-2-cyclopenten-1-one

Cat. No. B1585486
M. Wt: 152.23 g/mol
InChI Key: ILHZVKAXFCDFMT-UHFFFAOYSA-N
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Patent
US07078559B2

Procedure details

The reaction product was refined to obtain 95 g (0.6 mol) of 2-pentyl-2-cyclopentenone. Moreover, 95 g (0.6 mol) of 2-pentyl-2-cyclopentenone was dropped to a solution, prepared by dissolving 118 g (0.9 mol) of dimethyl malonate in 38 g of methanol anhydride in a nitrogen atmosphere, cooling the mixture to 0° C. and adding 6.5 g (0.036 mol) of sodium methoxide (30% methanol solution), at 0° C. over 2 hours. After the addition was finished, unreacted dimethyl malonate was vacuum-distilled to obtain 160 g of dimethyl 2-pentyl-3-oxo-cyclopentylmalonate.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step Two
[Compound]
Name
methanol anhydride
Quantity
38 g
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
6.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[C:7](=[O:11])[CH2:8][CH2:9][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH3:5].[C:12]([O:19][CH3:20])(=[O:18])[CH2:13][C:14]([O:16][CH3:17])=[O:15].C[O-].[Na+]>>[CH2:1]([CH:6]1[C:7](=[O:11])[CH2:8][CH2:9][CH:10]1[CH:13]([C:12]([O:19][CH3:20])=[O:18])[C:14]([O:16][CH3:17])=[O:15])[CH2:2][CH2:3][CH2:4][CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
C(CCCC)C=1C(CCC1)=O
Step Two
Name
Quantity
118 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
methanol anhydride
Quantity
38 g
Type
solvent
Smiles
Step Three
Name
sodium methoxide
Quantity
6.5 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
After the addition
DISTILLATION
Type
DISTILLATION
Details
unreacted dimethyl malonate was vacuum-distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCC)C1C(CCC1=O)C(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 160 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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